molecular formula C17H25ClN2O2S B13970946 4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13970946
M. Wt: 356.9 g/mol
InChI Key: TUDCHHHJDWONAZ-UHFFFAOYSA-N
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Description

4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a molecular formula of C15H22ClN3O2S This compound is characterized by the presence of a chlorinated pyridine ring, a piperidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method starts with the chlorination of pyridine to form 6-chloro-pyridine. This intermediate is then reacted with piperidine and tert-butyl chloroformate under controlled conditions to form the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorinated pyridine ring and the piperidine ring may play a crucial role in binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-pyridin-3-ylmethylsulfanylmethyl-piperidine-1-carboxylic acid methyl ester
  • 6-Chloro-pyridin-3-ylmethylsulfanylmethyl-piperidine-1-carboxylic acid ethyl ester

Uniqueness

4-(6-Chloro-pyridin-3-ylmethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H25ClN2O2S

Molecular Weight

356.9 g/mol

IUPAC Name

tert-butyl 4-[(6-chloropyridin-3-yl)methylsulfanylmethyl]piperidine-1-carboxylate

InChI

InChI=1S/C17H25ClN2O2S/c1-17(2,3)22-16(21)20-8-6-13(7-9-20)11-23-12-14-4-5-15(18)19-10-14/h4-5,10,13H,6-9,11-12H2,1-3H3

InChI Key

TUDCHHHJDWONAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSCC2=CN=C(C=C2)Cl

Origin of Product

United States

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